molecular formula C10H9BrN2 B13302298 3-Bromo-8-methylquinolin-5-amine

3-Bromo-8-methylquinolin-5-amine

Cat. No.: B13302298
M. Wt: 237.10 g/mol
InChI Key: DXELPDQQAUIHPJ-UHFFFAOYSA-N
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Description

3-Bromo-8-methylquinolin-5-amine is a brominated quinoline derivative featuring a methyl group at the 8-position and an amine group at the 5-position. These compounds share the quinoline backbone but differ in substituent positions, leading to distinct physicochemical and biological properties. For instance, 5-Bromo-8-methylquinolin-3-amine has a molecular weight of 237.10 g/mol and a formula of C₁₀H₉BrN₂ .

Properties

Molecular Formula

C10H9BrN2

Molecular Weight

237.10 g/mol

IUPAC Name

3-bromo-8-methylquinolin-5-amine

InChI

InChI=1S/C10H9BrN2/c1-6-2-3-9(12)8-4-7(11)5-13-10(6)8/h2-5H,12H2,1H3

InChI Key

DXELPDQQAUIHPJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C=C1)N)C=C(C=N2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-8-methylquinolin-5-amine typically involves the bromination of 8-methylquinoline followed by amination. One common method is the electrophilic aromatic substitution reaction where bromine is introduced into the quinoline ring. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron(III) bromide .

Industrial Production Methods

Industrial production of quinoline derivatives, including this compound, often employs large-scale bromination and amination processes. These processes are optimized for high yield and purity, using continuous flow reactors and automated systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-8-methylquinolin-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Bromo-8-methylquinolin-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromo-8-methylquinolin-5-amine involves its interaction with various molecular targets. In antimicrobial applications, it is believed to inhibit bacterial DNA synthesis by targeting DNA gyrase and topoisomerase IV. In anticancer research, it may induce apoptosis in cancer cells by interacting with specific cellular pathways .

Comparison with Similar Compounds

Substituent Position and Halogenation Patterns

  • 5-Bromo-8-methylquinolin-3-amine (CAS 2092836-05-8): Bromine at position 5, methyl at 8, and amine at 3. Molecular weight: 237.10 g/mol .
  • 6-Bromo-5-chloro-8-methylquinolin-3-amine (CAS 2090479-13-1): Bromine (6), chlorine (5), methyl (8), and amine (3). Higher molecular weight (271.54 g/mol) due to additional chlorine .
  • 6-Bromo-5-(trifluoromethyl)quinolin-8-amine (CAS 2828438-94-2): Bromine (6), trifluoromethyl (5), and amine (8). The trifluoromethyl group enhances hydrophobicity and electronic effects .
Compound Substituents Molecular Weight (g/mol) Key Features
3-Bromo-8-methylquinolin-5-amine Br (3), CH₃ (8), NH₂ (5) ~237 (estimated) Amine at 5, bromine at 3
5-Bromo-8-methylquinolin-3-amine Br (5), CH₃ (8), NH₂ (3) 237.10 Positional isomer of target compound
6-Bromo-5-chloro-8-methylquinolin-3-amine Br (6), Cl (5), CH₃ (8), NH₂ (3) 271.54 Dual halogenation increases reactivity
8-Bromoquinolin-5-amine (CAS 116632-58-7) Br (8), NH₂ (5) 223.08 Simpler structure, no methyl group

Physicochemical Properties

  • Solubility and Reactivity: The methyl group in this compound enhances lipophilicity compared to non-methylated analogs like 8-Bromoquinolin-5-amine. Halogenation at position 3 or 5 also affects electronic density, influencing nucleophilic substitution reactivity .

Biological Activity

3-Bromo-8-methylquinolin-5-amine is a synthetic compound belonging to the class of quinoline derivatives. This compound is characterized by its unique structural features, including a bromine atom at the third position and an amino group at the fifth position of the quinoline ring. Quinoline derivatives are known for their diverse biological activities, making them significant in medicinal chemistry and various industrial applications. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C_10H_8BrN, with a molar mass of approximately 237.10 g/mol. The structural configuration is crucial for its biological activity, as it influences the compound's interaction with biological targets.

Antiviral Activity

Research has indicated that this compound exhibits antiviral properties . It has shown potential in treating various viral infections, likely due to its ability to interfere with viral replication mechanisms. This activity is attributed to the compound's structural features that allow it to bind effectively to viral proteins or enzymes essential for viral life cycles.

Anticancer Properties

The compound has been investigated for its anticancer properties , particularly against several cancer cell lines. In studies, derivatives of quinoline have demonstrated significant cytotoxic effects against human cancer cells, including HeLa and MCF-7 cell lines. The mechanism often involves induction of apoptosis and inhibition of cell proliferation .

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
HeLa10–30Induction of apoptosis
MCF-77–49Inhibition of cell proliferation
A54910–38Cell cycle arrest and apoptosis induction

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cellular processes or viral replication.
  • DNA Intercalation : Quinoline derivatives are known to intercalate into DNA, disrupting replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in cancer cells, leading to cell death.

Case Studies

Recent studies have highlighted the efficacy of this compound in various settings:

  • Antiviral Efficacy : A study demonstrated that this compound exhibited significant antiviral activity against Pseudomonas aeruginosa, with inhibition zones comparable to standard antiviral agents .
  • Cytotoxicity Against Cancer Cells : In vitro assays showed that compounds similar to this compound had IC50 values significantly lower than those of established chemotherapeutics like cisplatin, indicating a potential for further development as anticancer agents .

Q & A

Basic Research Question

  • ¹H/¹³C NMR : The methyl group at C8 appears as a singlet (~δ 2.5 ppm), while the aromatic protons show splitting patterns dependent on adjacent substituents. Bromine’s deshielding effect shifts C3 resonance downfield in ¹³C NMR .
  • HPLC-MS : Confirms molecular ion ([M+H]⁺ at m/z 238.0) and purity (>95%) .
  • X-ray crystallography : Resolves ambiguities in regiochemistry when spectral overlap occurs (e.g., distinguishing C3 vs. C2 bromination) .
    Data Contradiction Analysis : Conflicting NOESY or COSY correlations may arise from dynamic rotational isomerism. Cross-validate with high-resolution mass spectrometry (HRMS) and temperature-dependent NMR studies .

How does the substitution pattern (bromo at C3, methyl at C8) affect the compound’s reactivity in cross-coupling reactions compared to other quinoline derivatives?

Advanced Research Question
The electron-withdrawing bromine at C3 activates the quinoline ring for nucleophilic aromatic substitution (SNAr), while the methyl group at C8 introduces steric hindrance, limiting access to the C5 amine. Comparative studies with 8-Bromo-2-methylquinolin-5-amine () show:

  • Suzuki-Miyaura Coupling : C3-Br reacts efficiently with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O), but C8-CH₃ reduces yields in bulky substrates due to steric clash .
  • Buchwald-Hartwig Amination : The C5-NH₂ group directs palladium catalysts to C3-Br, enabling selective C–N bond formation .
    Optimization requires adjusting ligand steric bulk (e.g., XPhos vs. SPhos) and solvent polarity .

What strategies can optimize the regioselectivity of bromination in the synthesis of this compound to minimize by-products?

Advanced Research Question

  • Directing Groups : Introducing a temporary directing group (e.g., -SO₂Ph) at C5-NH₂ enhances C3 selectivity during bromination .
  • Microwave-Assisted Synthesis : Shortens reaction time (10–15 min vs. 24 hr), reducing thermal degradation and di-bromination .
  • Computational Modeling : DFT calculations predict bromine’s electrophilic attack preference, guiding solvent and catalyst selection .
    Validation via LC-MS monitoring of intermediates is recommended to track by-product formation .

How can computational modeling predict the biological activity of this compound, and what are the limitations of these approaches?

Advanced Research Question

  • Molecular Docking : Models interactions with biological targets (e.g., kinase enzymes). The C5-NH₂ forms hydrogen bonds with ATP-binding pockets, while C3-Br contributes to hydrophobic interactions .
  • QSAR Studies : Correlate substituent electronic parameters (Hammett σ) with antimicrobial IC₅₀ values. Methyl at C8 enhances lipophilicity, improving membrane permeability .
    Limitations :
  • Solvent Effects : Most models ignore solvation dynamics, overestimating binding affinities.
  • Conformational Flexibility : Static docking fails to account for protein backbone shifts upon ligand binding.
    Complement with experimental assays (e.g., MIC testing against S. aureus) to validate predictions .

What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Advanced Research Question

  • Purification Bottlenecks : Column chromatography is impractical at scale. Switch to recrystallization (solvent: ethanol/water) or continuous flow chromatography .
  • By-Product Management : Di-brominated impurities (>5%) require quenching with Na₂S₂O₃ during workup .
  • Regulatory Compliance : Ensure residual solvent levels (e.g., DMF) meet ICH Q3C guidelines via GC-MS analysis .

How does the compound’s stability under varying pH and temperature conditions impact its storage and experimental applications?

Basic Research Question

  • pH Stability : The C5-NH₂ group protonates below pH 4, increasing solubility but reducing reactivity. Store in neutral buffer (pH 7.4) to prevent degradation .
  • Thermal Stability : Decomposes above 150°C (TGA data). For long-term storage, lyophilize and store under argon at –20°C .
  • Light Sensitivity : UV-Vis spectra show absorption at 310 nm; amber vials are recommended to prevent photolytic cleavage of C–Br bonds .

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